molecular formula C16H9NO2 B12602279 8-Aminoaceanthrylene-1,2-dione CAS No. 646058-62-0

8-Aminoaceanthrylene-1,2-dione

Cat. No.: B12602279
CAS No.: 646058-62-0
M. Wt: 247.25 g/mol
InChI Key: FBIOJGPEQXZUOE-UHFFFAOYSA-N
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Description

8-Aminoaceanthrylene-1,2-dione is an organic compound with the molecular formula C₁₆H₉NO₂ It is a derivative of acenaphthenequinone, featuring an amino group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoaceanthrylene-1,2-dione typically involves the reaction of acenaphthenequinone with an appropriate amine. One common method is the Hantzsch-type reaction, which involves the condensation of acenaphthenequinone with ammonium acetate or primary amines in the presence of catalysts such as potassium dihydrogen phosphate (KH₂PO₄) in aqueous ethanol . This method is favored for its simplicity, efficiency, and eco-friendliness.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like Zn(OAc)₂·2H₂O, CeCl₃·7H₂O, and polyphosphoric acid are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoaceanthrylene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Aminoaceanthrylene-1,2-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

646058-62-0

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

8-aminoaceanthrylene-1,2-dione

InChI

InChI=1S/C16H9NO2/c17-10-4-5-11-9(7-10)6-8-2-1-3-12-13(8)14(11)16(19)15(12)18/h1-7H,17H2

InChI Key

FBIOJGPEQXZUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C(=O)C4=O

Origin of Product

United States

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